LECITHIN

Description

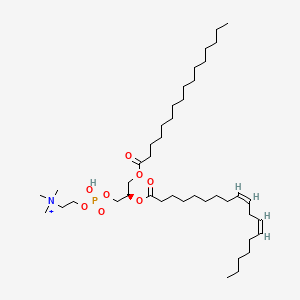

Structure

2D Structure

Properties

Molecular Formula |

C42H81NO8P+ |

|---|---|

Molecular Weight |

759.1 g/mol |

IUPAC Name |

2-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/p+1/b16-14-,21-20-/t40-/m1/s1 |

InChI Key |

JLPULHDHAOZNQI-ZTIMHPMXSA-O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

Synonyms |

1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-linoleoylphosphatidylcholine 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine palmitoyl-linoleoatephosphatidylcholine PLPC |

Origin of Product |

United States |

Sources, Derivation, and Preparative Methodologies of Lecithin

Diverse Biological Origins of Lecithin (B1663433) for Research Purposes

This compound is widely distributed in nature, found in both plant and animal tissues. wikipedia.org The choice of source for research and commercial purposes often depends on factors such as availability, cost, and the specific phospholipid composition required.

Plant-Derived Lecithins (e.g., Soybean, Sunflower, Rapeseed, Corn, Rice Bran)

Plant seeds, particularly oil-bearing seeds, are significant sources of this compound. researchgate.netmuezhest.com Soybean is the most extensively studied and commercially utilized source globally, largely due to its abundance and cost-effectiveness. gvonehealthcare.commdpi.comnih.gov Other notable plant sources include sunflower, rapeseed (canola), corn, and rice bran. researchgate.netmdpi.comnih.gov While soybean this compound is prevalent, sources like sunflower, rapeseed, and rice bran are favored in certain markets, such as Europe, particularly when non-genetically modified sources are preferred. nih.gov

The phospholipid composition of plant-derived lecithins can vary based on the plant species and even genetic variability within the same species. researchgate.net For instance, while phosphatidylcholine and phosphatidylethanolamine (B1630911) are typically the predominant phospholipids (B1166683) in soybean, sunflower, and rapeseed this compound, corn and sunflower are also notable for their significant phosphatidylinositol content. researchgate.netmdpi.com Phosphatidylglycerol is a phospholipid exclusively found in plant sources. researchgate.net

Here is a table summarizing the typical phospholipid composition ranges in some common plant sources:

| Plant Source | Phosphatidylcholine (PC) (%) | Phosphatidylethanolamine (PE) (%) | Phosphatidylinositol (PI) (%) | Phosphatidic Acid (PA) (%) | Phosphatidylserine (B164497) (PS) (%) | Phosphatidylglycerol (PG) (%) |

| Soybean | 10.0–55.0 researchgate.net, 18 nih.gov | 9.0–26.0 researchgate.net, 14 nih.gov | 8.0–18.0 researchgate.net, 9 nih.gov | 5 nih.gov | - | 1.0–2.0 researchgate.net |

| Sunflower | 12.7–64.2 researchgate.net | 9.9–46.6 researchgate.net | 3.7–36.0 researchgate.net | - | - | - |

| Rapeseed | 16.2–24.6 researchgate.net | 12.0–22.1 researchgate.net | 7.6–18.0 researchgate.net | - | - | - |

| Rice Bran | 33.0–33.6 researchgate.net | 3.2–38.0 researchgate.net | 11.8–33.2 researchgate.net | 5.8–19.7 researchgate.net | 2.5–22.6 researchgate.net | 8.6–8.6 researchgate.net |

| Corn | 57.5–68.1 semanticscholar.org | - | - | - | - | - |

Note: Composition can vary based on extraction and quantification methods. researchgate.net

Animal-Derived Lecithins (e.g., Egg Yolk, Bovine Bone Marrow)

Egg yolk was the initial source from which this compound was isolated in 1844. wikipedia.orgnih.gov Egg yolk this compound is recognized for its balanced and unique phospholipid composition, including sphingomyelin (B164518), which is typically absent in plant lecithins. researchgate.netnih.gov It also contains specific fatty acids like arachidonic acid and DHA that differ from those found in plant sources. mdpi.comnih.gov Despite its distinct composition, the higher cost of production makes soybean the primary commercial source compared to egg yolk. mdpi.comnih.gov

This compound can also be found in other animal tissues, such as milk and the brain tissue of some bovines. mdpi.com Research is also exploring bovine bone marrow as a source of this compound. google.com Animal-derived lecithins, like those from egg yolk and bovine brain, contain sphingomyelin in addition to major phospholipid classes such as phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol. nih.gov

Microbial Sources and Biotechnological Production Approaches

This compound can also be produced from microbial sources. tennessee.edu Biotechnological approaches, particularly those involving enzymes like phospholipases, are being investigated for the production and modification of this compound. nih.govresearchgate.netscirp.orgjmb.or.kr For example, phospholipase A2 (B175372) (PLA2) can hydrolyze phospholipids in this compound to produce lysophospholipids, which have altered properties like enhanced emulsifying capabilities. researchgate.netjmb.or.kr Microbial enzymes from bacteria, fungi, and yeasts are being developed for these enzymatic modification processes. researchgate.netscirp.org Recombinant E. coli systems have been engineered for the extracellular production of catalytically active phospholipase A2, capable of hydrolyzing crude soybean this compound. jmb.or.kr

Extraction and Isolation Techniques for this compound

The extraction and isolation of this compound from its biological sources are crucial steps in obtaining the compound for various applications. These processes aim to separate this compound from other lipids and components present in the raw material.

Solvent Extraction Methods and Optimization

Solvent extraction is a widely used and one of the earliest methods for isolating this compound. nih.gov This technique relies on the differential solubility of this compound and other components in various organic solvents. nih.gov Common solvents used include hexane (B92381), ethanol (B145695), acetone (B3395972), petroleum ether, and benzene. wikipedia.org

A typical solvent extraction process often involves treating the raw material (e.g., degummed vegetable oil or egg yolk) with a solvent or a mixture of solvents to dissolve the this compound. muezhest.comnih.govscielo.br The this compound-rich solvent phase is then separated from the solid residue. muezhest.com Further purification steps may involve precipitation using anti-solvents like acetone, in which phospholipids are largely insoluble while neutral lipids remain dissolved. nih.govresearchgate.netscielo.brnih.gov

Optimization of solvent extraction parameters is critical to maximize yield and purity. Factors such as solvent type, solvent concentration, material-to-solvent ratio, extraction time, and temperature can significantly influence the efficiency of the process. nih.govresearchgate.net For instance, studies on this compound extraction from daylily flower buds showed that an initial treatment with acetone before ethanol extraction increased the quantity of this compound extracted. researchgate.net Optimal conditions for this specific source were found to be 90% ethanol concentration, a 1:20 material-to-solvent ratio, 30 minutes extraction time, and 40°C temperature. researchgate.net

Mixed organic solvent systems are also employed. nih.gov For example, a method for purifying this compound from fresh eggs involves extraction with acetone, followed by solubilization with ethanol, and then repeated solubilization/precipitation steps using petroleum ether and acetone. scielo.br Column chromatography, often using stationary phases like alumina (B75360) or silica (B1680970) gel and varying solvent polarities, can be used for further purification and separation of different phospholipid components from crude this compound extracts. scielo.brcolumn-chromatography.comnih.govresearchgate.netresearchgate.net

Research on optimizing the extraction of specific phospholipids, like phosphatidylethanolamine from soybean phospholipids, has combined solvent extraction with cryopurification. nih.gov Optimal conditions for this process included specific material-liquid ratios, ethanol base concentrations, extraction temperatures and times, and freezing temperatures and times for cryopurification. nih.gov

Supercritical Fluid Extraction (SFE) Principles and Applications

Supercritical Fluid Extraction (SFE) is an advanced separation technique that utilizes a substance above its critical temperature and pressure as the extraction solvent. oup.comoup.com In this supercritical state, the fluid exhibits properties between those of a liquid and a gas, such as liquid-like density and gas-like diffusivity, which can be manipulated by adjusting pressure and temperature. oup.comoup.com

SFE is applied in various industries, including food, beverage, and nutraceuticals, for extracting soluble compounds from solid or liquid mixtures. oup.comoup.comcabidigitallibrary.orgtandfonline.com A notable application of SFE is the separation of this compound from oil, often from degumming residue, to obtain highly concentrated and pure this compound. oup.comoup.comcabidigitallibrary.org This high-pressure process is performed on a large industrial scale. oup.comoup.comcabidigitallibrary.org

The principles of SFE for this compound extraction involve using a supercritical fluid, commonly carbon dioxide (CO2), as the solvent. oup.comresearchgate.net The CO2, in its supercritical state, can selectively dissolve this compound from the matrix. By controlling the temperature and pressure, the solvent power and selectivity of the supercritical fluid can be adjusted, allowing for efficient extraction and separation of this compound from other lipids. oup.comoup.com SFE offers advantages such as the use of a "green" solvent like CO2 with minimal environmental impact and the potential to obtain highly pure products. oup.comresearchgate.net For example, corn this compound deoiled by supercritical carbon dioxide has been reported to contain a high percentage of phospholipids. nih.gov

Enzymatic Extraction and Refining Processes

Enzymatic methods have emerged as an alternative to conventional water and acid degumming for the extraction and refining of this compound nih.govpsgcas.ac.in. Enzymatic degumming can lead to the creation of stable emulsions and soluble lysophospholipids lecitein.com. This approach utilizes enzymes, such as phospholipase A2, to hydrolyze phospholipids in the starting material into lysophospholipids and/or phosphatidic acids google.com. Another enzyme, lipase (B570770), may be used concurrently to hydrolyze triglycerides into mono- and diglycerides google.com. The enzymatic hydrolysis method offers a mild operating environment and can yield relatively high-quality proteins and lipids nih.gov. For instance, using a 95% ethanol volume fraction and 0.06% protease volume fraction at 35°C for 2 hours resulted in higher extraction efficiency of this compound from egg yolk nih.gov. While effective, the widespread application of enzymatic degumming has been limited by the high cost of the enzymes unipr.it.

Ultrasonic-Assisted and Microwave-Assisted Extraction Methodologies

Assisted extraction techniques, such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE), are being explored to improve the efficiency and reduce the processing time of this compound extraction sid.irnih.gov. UAE is recognized as a green and innovative procedure due to its reduced operational steps, lower energy consumption, shorter processing time, and reduced solvent requirements nih.govresearchgate.net. MAE involves heating the dielectric material (solvent-oil-food matrix) through the vibration and rotation of polar molecules and the movement of charged ions under the influence of an oscillating electric field, leading to rapid heating sid.ir. Research has shown that increasing microwave intensity can increase oil yield in soybean extraction sid.ir. For example, after 30 minutes at 800 W, the oil yield was 11% higher than with conventional hexane extraction sid.ir. These methods have the potential to enhance extraction yields and may offer more environmentally friendly alternatives compared to some conventional methods sid.irresearchgate.net.

Membrane Separation Technologies in this compound Isolation

Membrane separation processes represent a relatively new technology for separating substance mixtures, including phospholipids nih.govgoogle.com. This technology utilizes natural or synthetic membranes and relies on differences in molecular weight to separate phospholipid fractions google.com. Membrane filtration, particularly ultrafiltration with a 20 kDa molecular weight cut-off, has been investigated for the degumming of this compound unipr.it. Filtration-based degumming approaches offer advantages such as reduced effluent volumes and lower oil losses compared to conventional methods unipr.it. The efficiency of membrane separation is influenced by factors such as the formation of reverse micelles, which are separated based on size exclusion and chemical interactions between the membrane surface and compounds like phospholipids and triglycerides unipr.it. However, the industrial-scale adoption of membrane filtration for this compound isolation is currently limited, mainly due to long processing times and decreased membrane performance over time caused by fouling unipr.it. Despite these challenges, membrane technology holds promise for making this compound extraction more convenient, fast, efficient, and environmentally friendly nih.gov.

Purification and Fractionation Strategies for Specific Phospholipid Constituents

Standard this compound is a mixture of various phospholipids, with the main components from sources like soy and sunflower being phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylinositol (PI), phosphatidylserine (PS), and phosphatidic acid (PA) wikipedia.orgsdguthrie-si.com. Purification and fractionation strategies are employed to obtain enriched fractions of specific phospholipid constituents, which is desirable for certain applications americanthis compound.usresearchgate.netconicet.gov.ar.

One common method for fractionation is solvent extraction, often using alcohol, typically ethanol wikipedia.orgpsgcas.ac.inresearchgate.net. This method leverages the differential solubility of phospholipids in the solvent wikipedia.orgresearchgate.net. For instance, phosphatidylcholine is relatively more soluble in ethanol than phosphatidylinositol, allowing for the creation of PC-enriched fractions conicet.gov.ar. Studies on sunflower this compound fractionation with absolute ethanol have shown that factors like temperature, incubation time, and the ethanol/lecithin ratio influence the yield and selectivity of main phospholipids like PC, PI, and PE researchgate.net. For example, increasing temperature and incubation time significantly increased the percentage extraction coefficient for PC in PC fractions researchgate.net.

Chromatographic methods, such as column chromatography, are also used for the separation and purification of this compound and its components google.comscielo.br. This technique involves the selection of a stationary phase (e.g., silica gel, alumina) and an eluent to separate compounds based on their differing affinities google.comscielo.br. A two-column procedure using alumina and silica gel has been described for preparing high-quality, fatty acid-free this compound researchgate.net.

Fractionation processes can separate this compound into different parts based on phospholipid profiles. For example, ethanol fractionation can yield an ethanol-soluble fraction enriched in PC and PI, which exhibits stronger emulsifying and dispersing properties, particularly in water-based systems sdguthrie-si.comconicet.gov.ar. The ethanol-insoluble fraction tends to be more oil-soluble and suitable for high-fat applications sdguthrie-si.com. De-oiling with acetone is another fractionation step that removes triglycerides and increases the relative composition of phospholipids americanthis compound.usunipr.it.

Research findings highlight the influence of processing parameters on the outcome of fractionation. A study on sunflower this compound fractionation with aqueous ethanol demonstrated that ethanol/water mixtures and operative conditions significantly impacted the extraction of PC-enriched fractions conicet.gov.ar.

Here is a summary of some fractionation methods and their outcomes:

| Method | Solvent/Principle | Enriched Fraction Example | Properties of Enriched Fraction |

| Alcohol Fractionation | Differential solubility in alcohol (e.g., ethanol) | PC-enriched | Stronger emulsifying/dispersing in water sdguthrie-si.comconicet.gov.ar |

| PE-rich (PC-depleted) | More oil-soluble, suitable for high-fat sdguthrie-si.com | ||

| Acetone De-oiling | Acetone removes triglycerides | Increased phospholipid content | Higher relative phospholipid concentration americanthis compound.usunipr.it |

| Column Chromatography | Differential affinity to stationary phase/eluent | Purified phospholipids | Higher purity, potentially fatty acid-free google.comscielo.brresearchgate.net |

These purification and fractionation strategies are crucial for tailoring this compound and its components for specific industrial applications that require modified phospholipid profiles and enhanced functional properties americanthis compound.ussdguthrie-si.comresearchgate.netconicet.gov.ar.

Molecular Architecture and Compositional Analysis of Lecithin Preparations

Phospholipid Class Distribution and Characterization

Lecithin (B1663433) is not a single molecule but a mixture of several classes of phospholipids (B1166683). The relative proportions of these phospholipids vary depending on the source of the this compound. nih.gov The primary phospholipid constituents include phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidic acid (PA). nih.gov

Phosphatidylcholine (PC)

Phosphatidylcholine is a key component of this compound and plays a significant role in the structure of biological membranes. wikipedia.org Its molecular structure consists of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a choline (B1196258) headgroup. wikipedia.orgresearchgate.net This amphiphilic nature, with a hydrophilic head and hydrophobic tails, allows PC to form lipid bilayers, the fundamental structure of cell membranes. researchgate.net

Typically, the fatty acid at the sn-1 position of the glycerol backbone is saturated, while the fatty acid at the sn-2 position is unsaturated. youtube.com For instance, in egg yolk this compound, the fatty acid at the sn-1 position is often a saturated fatty acid like palmitic acid (16:0) or stearic acid (18:0), while the sn-2 position is commonly occupied by an unsaturated fatty acid such as oleic acid (18:1). wikipedia.orgyoutube.com

The composition of PC can vary significantly between different sources. Egg yolk this compound is particularly rich in PC, with concentrations that can be as high as 73.0% to 80.5%. iastate.edufrontiersin.org In contrast, soy this compound typically contains a lower percentage of PC. iastate.edu

Phosphatidylethanolamine (PE)

Phosphatidylethanolamine, structurally similar to phosphatidylcholine, features an ethanolamine headgroup instead of a choline moiety. wikipedia.orglipotype.com Like PC, it is composed of a glycerol backbone esterified with two fatty acids and a phosphate group. wikipedia.org PE is a major component of biological membranes and is particularly abundant in the inner leaflet of the plasma membrane.

The fatty acid composition of PE can influence membrane properties. The presence of unsaturated fatty acid chains in PE contributes to membrane fluidity, which is essential for various cellular processes. creative-proteomics.com In soy this compound, phosphatidylethanolamine is a significant component, with concentrations that can range from 10-15% in liquid this compound to 22% in deoiled soy this compound. lecipro.comamericanthis compound.us

Phosphatidylinositol (PI)

Phosphatidylinositol is a class of glycerophospholipids where a glycerol backbone is esterified with two fatty acids, a phosphate group, and an inositol headgroup. PI and its phosphorylated derivatives are crucial signaling molecules in eukaryotic cells.

Lysophospholipids (Lyso-PL) Formation and Characterization

Lysophospholipids are formed by the partial hydrolysis of phospholipids, resulting in the removal of one of the fatty acid chains. upm.edu.my This enzymatic reaction is often catalyzed by phospholipase A1 or A2 (B175372). upm.edu.myocl-journal.org The resulting lysophospholipid has a single fatty acid chain, a glycerol backbone, a phosphate group, and a headgroup (e.g., choline, ethanolamine). researchgate.net

This structural change significantly alters the molecule's properties, making it more hydrophilic. researchgate.net Lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC) and lysophosphatidylethanolamine (LPE), exhibit stronger emulsifying capabilities in oil-in-water emulsions compared to their diacyl counterparts. upm.edu.my The formation of lysophospholipids can be achieved through controlled enzymatic hydrolysis of this compound, a process used to modify its functional properties for specific applications in the food and pharmaceutical industries. ocl-journal.orglecipro.com

Interactive Data Table: Phospholipid Composition of this compound from Various Sources

| Source | Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) | Phosphatidylinositol (PI) | Phosphatidic Acid (PA) | Other Phospholipids & Glycolipids |

| Deoiled Soy this compound | 21% lecipro.comnih.gov | 22% lecipro.comnih.gov | 19% lecipro.comnih.gov | 10% lecipro.comnih.gov | 13% (including 1% Phosphatidylserine (B164497) and 12% Glycolipids) lecipro.comnih.gov |

| Liquid Soy this compound | 14-16% americanthis compound.us | 10-15% americanthis compound.us | 10-15% americanthis compound.us | 5-12% americanthis compound.us | Not specified |

| Egg Yolk this compound | 73-80.5% iastate.edufrontiersin.orgnih.gov | 11.7-17.5% iastate.edunih.gov | 0.6% nih.gov | Not specified | 2.5% Sphingomyelin (B164518), 0.9% Plasmalogen nih.gov |

| Sunflower this compound | Varies | Varies | Varies | Varies | Varies |

Fatty Acyl Chain Profiles and Their Influence on Molecular Properties

The physical and functional properties of this compound are not only determined by the distribution of phospholipid classes but are also heavily influenced by the profile of the fatty acyl chains attached to the glycerol backbone. iastate.edunih.gov The length and degree of saturation of these fatty acid chains impact properties such as membrane fluidity, transition temperature, and emulsifying capacity. creative-proteomics.comresearchgate.net

This compound derived from different sources exhibits distinct fatty acid profiles. For instance, soy this compound is characterized by a high proportion of unsaturated fatty acids, particularly linoleic acid (C18:2), which can make up around 58% of the total fatty acids in deoiled soy this compound. lecipro.comnih.gov Other significant fatty acids in soy this compound include palmitic acid (18.4%), oleic acid (10.7%), and linolenic acid (6.8%). lecipro.comnih.gov

In contrast, egg yolk this compound contains a higher proportion of saturated fatty acids compared to soy this compound. iastate.edu The fatty acid profile of phosphatidylcholine in egg yolk this compound is approximately 34.0% palmitic acid, 11.0% stearic acid, 32.0% oleic acid, and 18.0% linoleic acid. iastate.edu This difference in saturation levels affects the oxidative stability and physical properties of the respective lecithins. iastate.edu

The presence of unsaturated fatty acids, with their characteristic "kinks" in the hydrocarbon chain, disrupts the tight packing of phospholipid molecules. This increases the fluidity of membranes and lowers the phase transition temperature. creative-proteomics.com Conversely, a higher proportion of saturated fatty acids leads to a more ordered and rigid membrane structure. These variations in fatty acyl chain composition are a key determinant of the functional versatility of this compound from different origins.

Interactive Data Table: Fatty Acid Composition of this compound from Different Sources

| Fatty Acid | Soy this compound (Deoiled) | Egg Yolk this compound (PC Fraction) |

| Palmitic Acid (C16:0) | 18.4% lecipro.comnih.gov | 34.0% iastate.edu |

| Stearic Acid (C18:0) | 4.0% lecipro.comnih.gov | 11.0% iastate.edu |

| Oleic Acid (C18:1) | 10.7% lecipro.comnih.gov | 32.0% iastate.edu |

| Linoleic Acid (C18:2) | 58.0% lecipro.comnih.gov | 18.0% iastate.edu |

| Linolenic Acid (C18:3) | 6.8% lecipro.comnih.gov | Not specified |

| Arachidonic Acid (C20:4) | Not specified | 3.3% iastate.edu |

| Palmitoleic Acid (C16:1) | Not specified | 1.7% iastate.edu |

| Others | 2.1% lecipro.comnih.gov | Not specified |

Quantification of Ancillary Components (e.g., Glycolipids, Triglycerides, Proteins, Sterols) in Commercial and Purified this compound

Commercial this compound is a complex mixture derived from sources like soybeans, sunflower seeds, and rapeseed. It is not composed solely of phospholipids but also contains a variety of other compounds that are co-extracted during the manufacturing process. The precise composition of commercial this compound can vary depending on the source, processing conditions, and whether it has undergone further purification steps. Purified this compound, often referred to as deoiled this compound, has a significantly different composition from its crude or commercial counterpart, with a higher concentration of phospholipids and a lower proportion of ancillary components.

Glycolipids: These are sugar-containing lipids that are naturally present in the raw materials from which this compound is extracted. In commercial soybean this compound, glycolipids can constitute a significant portion of the polar lipids.

Triglycerides: Also known as neutral oils, triglycerides are the main component of the oil from which this compound is separated. Commercial this compound preparations contain a notable amount of triglycerides, which can influence their physical properties, such as viscosity. The process of producing purified or deoiled this compound significantly reduces the triglyceride content.

Proteins: Residual proteins from the source material, such as soy or sunflower seeds, can be present in this compound. The amount of protein is generally low, but it is a component that is monitored, particularly in food applications due to potential allergenicity. Purification processes, such as fractionation, can further reduce the protein content in specialized this compound products. Standard soy lecithins can have a protein content ranging from 232 to 1338 mg/kg, while deoiled soy this compound may contain around 342 mg/kg. nih.govresearchgate.net Phosphatidylcholine-enriched soy lecithins can have even lower or non-detectable protein levels. nih.govresearchgate.net The main proteins found in soy and sunflower lecithins often belong to the 11S globulin fraction. nih.gov

Sterols: These are a class of lipids that are also co-extracted with phospholipids. They are a minor but consistent component of commercial this compound.

The following table provides a comparative overview of the typical composition of commercial (crude) and purified (deoiled) soybean this compound.

| Component | Percentage (%) |

|---|

Molecular Geometry and Packing Parameters of this compound Components

The self-assembly of this compound molecules into larger structures, such as bilayers and micelles, is governed by their molecular geometry and the resulting packing parameters. These factors are crucial in determining the functional properties of this compound as an emulsifier and a structural component of biological membranes.

The primary phospholipid components of this compound, such as phosphatidylcholine, are amphiphilic molecules with a hydrophilic (water-attracting) head group and two hydrophobic (water-repelling) fatty acid tails. This dual nature dictates how they orient themselves in an aqueous environment.

The packing parameter, denoted as 'S' or 'P', is a dimensionless value that provides a quantitative measure of the molecular shape of an amphiphile and predicts the type of aggregate structure it will form in an aqueous solution. The packing parameter is defined by the equation:

S = v / (a * l)

Where:

v is the volume of the hydrophobic tail(s).

a is the optimal head group area at the aggregate-water interface.

l is the length of the hydrophobic tail(s).

The value of the packing parameter determines the preferred curvature of the molecular aggregate:

S < 1/3: Conical shape, favors the formation of spherical micelles.

1/3 < S < 1/2: Truncated cone shape, favors the formation of cylindrical or worm-like micelles.

1/2 < S < 1: Cylindrical shape, favors the formation of flexible bilayers or vesicles.

S > 1: Inverted cone shape, favors the formation of inverted micelles (hexagonal HII phase).

For most diacyl phosphatidylcholines, which are major components of this compound, the packing parameter is between 0.5 and 1, predisposing them to form bilayer structures. The specific value can be influenced by the length and degree of saturation of the fatty acid chains. For example, the introduction of double bonds (unsaturation) in the fatty acid tails creates kinks, increasing the cross-sectional area of the hydrophobic region and influencing the packing parameter.

The following table provides estimated packing parameters for some common phosphatidylcholine species.

| Phosphatidylcholine Species | Abbreviation | Packing Parameter (S) |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | ~0.58 |

| 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine | POPC | ~0.62 |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | ~0.81 |

Modification Strategies for Tailored Lecithin Functionality

Enzymatic Modification of Lecithin (B1663433)

Enzymatic modification has garnered increasing interest as a means to alter the molecular structure of phospholipids (B1166683) in a highly specific manner. upm.edu.my This approach is often preferred over chemical methods due to its high selectivity and the use of milder reaction conditions. mdpi.com The goal of these enzymatic processes is to produce lecithins with improved technological and/or physiological properties that differ from the natural substrate. upm.edu.my

Phospholipases are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances. wikipedia.org Phospholipase A1 (PLA1) and Phospholipase A2 (B175372) (PLA2) are two key enzymes used for the modification of this compound, each exhibiting distinct regiospecificity. PLA1 catalyzes the hydrolysis of the fatty acid at the sn-1 position of the glycerol (B35011) backbone, while PLA2 acts on the sn-2 position. wikipedia.orgnih.govnih.gov This specific cleavage results in the formation of lysophospholipids and a free fatty acid. tandfonline.com

The hydrolysis of this compound using these enzymes, particularly PLA1, can lead to products with improved emulsifying properties. upm.edu.myresearchgate.net PLA1 is considered advantageous as it typically hydrolyzes saturated fatty acids found at the sn-1 position, leading to an increase in unsaturated fatty acids in the modified this compound and thus enhancing its hydrophilic properties. upm.edu.myresearchgate.net The resulting product, often called lysothis compound, has a higher hydrophilic-lipophilic balance (HLB) value, making it a more effective oil-in-water emulsifier. researchgate.netupm.edu.myresearchgate.net

Research has shown that the enzymatic activity of PLA1 on this compound in an oil-in-water emulsion is dependent on the emulsion's droplet size, with higher activity observed in larger emulsions. tandfonline.com The hydrolysis process leads to an accumulation of lysophospholipids, which, due to their higher HLB values and smaller molecular size, can make emulsions more susceptible to flocculation and coalescence. tandfonline.com

Table 1: Impact of PLA1 Hydrolysis Time on Soy this compound Properties

This table illustrates the effect of increasing hydrolysis time with Phospholipase A1 on the Hydrophilic-Lipophilic Balance (HLB) value and the composition of lysophospholipids in soy this compound.

| Hydrolysis Time (minutes) | HLB Value | Lysophospholipids Detected |

|---|---|---|

| 0 | 5.0 | No |

| 10 | Higher than 5.0 | Yes |

| >10 | Increases with time | Increases with time |

Data derived from a study on the partial enzymatic hydrolysis of soy this compound. upm.edu.myresearchgate.net

Transphosphatidylation is an enzymatic process catalyzed by Phospholipase D (PLD) that allows for the synthesis of novel phospholipids. mdpi.comresearchgate.net In this reaction, the phosphatidyl group from a donor phospholipid, such as phosphatidylcholine (PC), is transferred to a primary alcohol acceptor, resulting in the formation of a new phospholipid. mdpi.com This method is highly effective for modifying the polar head group of phospholipids. mdpi.com

PLD-mediated transphosphatidylation is a preferred biocatalytic approach over chemical synthesis due to its high selectivity and milder reaction conditions. mdpi.com It has been successfully used to synthesize various phosphatidyl esters by incubating phosphatidylcholine with acceptors like ethanol (B145695), ethanolamine, and glycerol. researchgate.net However, a competing hydrolysis reaction, where water acts as the acceptor, can lead to the formation of phosphatidic acid (PA) as an undesirable byproduct, which can lower the reaction yield. mdpi.comnih.gov

Recent research has focused on identifying novel PLD enzymes with high transphosphatidylation activity and low or no hydrolysis activity to improve the efficiency of synthesizing valuable phospholipids like phosphatidylserine (B164497) (PS) and docosahexaenoic acid-phosphatidylserine (DHA-PS). nih.gov For instance, a novel phospholipase D (PLDa2) from Acinetobacter radioresistens a2 has shown a transphosphatidylation conversion rate and selectivity of about 100% for PS and DHA-PS synthesis, with no hydrolysis activity. nih.gov

Table 2: Yields of Phosphatidyl-Derivatives via PLD-Catalyzed Transphosphatidylation

This table shows the reaction yields for the synthesis of various novel phospholipids from soy phosphatidylcholine (soyPC) and different phenylalkanol acceptors using Phospholipase D.

| Acceptor Molecule | Resulting Phospholipid | Yield (mol%) |

|---|---|---|

| Tyrosol | Phosphatidyl-tyrosol | 87 ± 3.7 |

| Hydroquinone (HQ) | Phosphatidyl-hydroquinone | 13 ± 1.3 |

| 2-(4-aminophenyl)ethanol (4APE) | Phosphatidyl-4APE | 90 ± 2.3 |

| Hydroxytyrosol (h-tyrosol) | Phosphatidyl-h-tyrosol | 64 ± 5.5 |

| 2-phenylethanol (PEA) | Phosphatidyl-PEA | 85 ± 1.0 |

Data from a study on the synthesis of novel phospholipids via PLD-catalyzed transphosphatidylation. nih.gov

Lipase-catalyzed interesterification is another enzymatic method used to modify the structure of this compound and other lipids. nih.gov This process involves the exchange of acyl groups within or between lipid molecules, leading to the formation of new esters. nih.gov Compared to chemical interesterification, the enzymatic approach offers milder reaction conditions, greater control, and better preservation of the product's quality and nutritional value. nih.gov

This technique can be employed to incorporate specific fatty acids, such as omega-3 fatty acids, into the this compound structure. researchgate.netcsic.es For example, immobilized phospholipase A1 can be used to catalyze the acidolysis of this compound with n-3 fatty acids from fish oil, resulting in this compound enriched with these beneficial fatty acids. researchgate.netcsic.es The efficiency of this reaction is influenced by factors such as the substrate mole ratio, pH, and reaction temperature. csic.es Research has shown that a substrate mole ratio of 1:8 (this compound to total fatty acids) and reaction temperatures of 50-60°C can lead to significant incorporation of n-3 fatty acids into the phospholipid. csic.es

The mechanism of lipase-catalyzed esterification typically involves a three-step process where the active site of the lipase (B570770) reacts with the substrate to form an acyl-enzyme intermediate, which is then deacylated by a nucleophile. nih.gov

Chemical Modification of this compound: Approaches and Outcomes

Chemical modifications of this compound are employed to alter its physicochemical properties for specific, often non-food, applications. unipr.it These methods include hydroxylation, acetylation, and hydrogenation. nih.govunipr.it Such modifications can enhance the hydrophilicity and oil-in-water emulsifying properties of this compound. researchgate.net For instance, acetylation involves the introduction of acetyl groups, which can improve the emulsifying capacity of the this compound.

Physical Modification Techniques and Their Impact on this compound Properties

Physical modification of this compound primarily involves fractionation techniques. wikipedia.org One common method is de-oiling with acetone (B3395972), which removes triglycerides and increases the concentration of phospholipids. unipr.it Another approach is fractionation with alcohol, typically ethanol. unipr.itwikipedia.org Phospholipids exhibit different solubilities in alcohol; for example, phosphatidylcholine is highly soluble, while other phospholipids are not. wikipedia.org This differential solubility allows for the separation and enrichment of specific phospholipid fractions, leading to products with more specialized functionalities. unipr.itresearchgate.net

Interfacial and Colloidal Science of Lecithin

Surface Activity and Interfacial Tension Reduction Mechanisms

Lecithin's efficacy as a surface-active agent stems from its molecular structure, which is predominantly composed of phospholipids (B1166683) like phosphatidylcholine, phosphatidylethanolamine (B1630911), and phosphatidylinositol. lecipro.com These molecules possess a polar, hydrophilic "head" group (containing the phosphate (B84403) group) and two nonpolar, lipophilic "tail" groups (the fatty acid chains). lecipro.comyoutube.com This dual nature is the essence of its amphiphilicity. nih.gov

When introduced into a system containing two immiscible liquids, such as oil and water, This compound (B1663433) molecules spontaneously migrate to the boundary, or interface, between them. lecipro.comnih.gov To achieve a lower energy state, they orient themselves with their hydrophilic heads in the aqueous phase and their lipophilic tails in the oil phase. youtube.com This adsorption at the oil-water interface forms a protective film. lecipro.comresearchgate.net

This molecular arrangement disrupts the cohesive forces between the molecules of each phase at the interface. Water molecules, for instance, are strongly attracted to each other (high cohesive energy), leading to high surface tension. By positioning themselves at the interface, this compound molecules reduce this net attractive force, thereby lowering the interfacial tension. nih.govbrainly.comtudublin.ie This reduction in interfacial tension is a critical prerequisite for the formation of stable emulsions, as it decreases the energy required to disperse one liquid as droplets within the other. youtube.comtudublin.ie The effectiveness of this compound in reducing interfacial tension can be influenced by its purity and composition; for example, crude phosphatidylcholine has been shown to lower the interfacial tension of protein films more effectively than pure egg phosphatidylcholine. nih.govtandfonline.com

Emulsifying Properties and Mechanisms of Emulsion Stabilization

This compound is a highly effective emulsifier, a substance that enables the formation and stabilization of a mixture of two normally immiscible liquids. lecipro.combrainly.com By reducing interfacial tension, it facilitates the dispersion of one liquid into the other in the form of fine droplets. lecipro.comyoutube.com Once the emulsion is formed, this compound molecules adsorb onto the surface of these newly created droplets, forming a protective interfacial film that prevents them from coalescing and separating back into two distinct phases. lecipro.comresearchgate.net

The process involves several key steps:

Dispersion : Mechanical energy (e.g., homogenization or stirring) is applied to break up one liquid phase into small droplets within the other continuous phase. lecipro.com

Adsorption : this compound molecules rapidly migrate from the bulk phase to the newly created oil-water interface. lecipro.com

Stabilization : The adsorbed this compound forms a barrier around the droplets, preventing them from re-aggregating. lecipro.com This stabilization is achieved through a combination of mechanisms that ensure the long-term kinetic stability of the emulsion. lecipro.comtudublin.ie

Formation and Stabilization of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions

This compound's versatility allows it to stabilize both oil-in-water (O/W) emulsions, where oil droplets are dispersed in a continuous water phase, and water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase. lecipro.comskinchakra.eu The type of emulsion formed is often predicted by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will become the continuous phase.

Oil-in-Water (O/W) Emulsions : These are common in many food products like mayonnaise, salad dressings, and beverages. brainly.comunlp.edu.ar In these systems, this compound's hydrophilic head faces the continuous water phase, while its lipophilic tail interacts with the dispersed oil droplet. lecipro.comyoutube.com This creates a stable interface that keeps the oil droplets suspended. youtube.com The addition of other stabilizers, such as xanthan gum, to the aqueous phase can further enhance long-term stability by increasing the viscosity of the continuous phase, thereby hindering droplet movement and creaming. tudublin.iesemanticscholar.org

Water-in-Oil (W/O) Emulsions : In products like margarine and certain spreads, this compound stabilizes water droplets within a continuous oil phase. lecipro.comresearchgate.net For these emulsions, this compound with a low hydrophilic-lipophilic balance (HLB) value (typically 2-4) is most effective. researchgate.net Thermal processing of this compound can significantly improve its emulsifying properties for W/O emulsions, enhancing viscosity and the capacity to hold the water phase. researchgate.net

Elucidating Electrostatic and Steric Stabilization Mechanisms

The stability of emulsions formed with this compound is conferred by two primary mechanisms that prevent droplet aggregation and coalescence. researchgate.netnih.gov

Electrostatic Stabilization : This mechanism arises from the electrical charge on the surface of the droplets. This compound molecules, particularly phospholipids like phosphatidylserine (B164497) and phosphatidic acid, can carry a net negative charge, especially at neutral or alkaline pH. nih.gov This charge creates a repulsive electrical force between adjacent droplets, preventing them from approaching and merging. researchgate.netd-nb.info The magnitude of this repulsion is related to the zeta potential of the droplets; a higher absolute zeta potential generally corresponds to greater electrostatic stability. d-nb.infomdpi.com

In many systems, both electrostatic and steric forces work in concert to provide robust, long-term stability against physical breakdown processes like flocculation and coalescence. nih.gov

Influence of Environmental Parameters (pH, Ionic Strength, Temperature) on Emulsion Stability

The effectiveness of this compound as an emulsifier is highly dependent on the surrounding environmental conditions.

pH : The pH of the aqueous phase significantly affects the electrical charge of the phospholipid head groups and, consequently, the emulsion's stability. conicet.gov.ar The stability of protein-stabilized emulsions can be weakened by this compound at acidic pH values away from the protein's isoelectric point. tandfonline.comconicet.gov.ar For instance, soy this compound has been shown to be a more efficient emulsifier in acidic emulsions (pH 3), producing smaller droplets, whereas some proteins are more effective at pH values closer to neutral. mdpi.com Acidic conditions (pH 3) can accelerate the oxidation of both egg and soy this compound in emulsions, particularly in the presence of certain metal ions. acs.org

Ionic Strength : The concentration of salts in the aqueous phase can impact electrostatic interactions. High concentrations of ions can screen the surface charges on the droplets, reducing the electrostatic repulsion between them and potentially leading to emulsion destabilization. d-nb.inforesearchgate.net However, low concentrations of salt can sometimes increase stability. d-nb.info For example, emulsions stabilized with this compound-chitosan membranes have shown good stability in high concentrations of calcium chloride (up to 500 mM). nih.gov The type of ion is also crucial; polyvalent ions (like Al³⁺ and Fe³⁺) can strongly destabilize this compound O/W emulsions by interacting with the phospholipid head groups and reducing the energy barrier to coalescence. researchgate.netsemanticscholar.org

Temperature : Temperature affects emulsion stability in several ways. Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and a higher rate of coalescence. reading.ac.uk Thermal processing can alter the physical state of the fat and the conformation of the interfacial layer. nih.gov However, some emulsions, particularly those stabilized by this compound in combination with other substances like chitosan (B1678972), can exhibit good stability against thermal processing up to 90°C. nih.gov Conversely, freeze-thaw cycles can be highly destabilizing, but engineered interfacial layers (e.g., this compound-chitosan) can improve stability under these conditions as well. nih.gov

Interactive Table: Effect of Environmental Parameters on this compound Emulsion Droplet Size This table presents representative data on how pH can influence the average droplet size in emulsions stabilized by different emulsifiers.

| Emulsifier | Emulsion pH | Average Droplet Size (µm) | Observation |

| Soy this compound | 3.0 | ~30 | More efficient at lower pH |

| Soy this compound | 4.5 | >30 | Less efficient as pH increases |

| Soy this compound | 6.0 | >30 | Less efficient as pH increases |

| Rapeseed Protein | 3.0 | >30 | Less efficient at lower pH |

| Rapeseed Protein | 6.0 | <30 | More efficient near neutral pH |

| Data derived from research comparing emulsifier efficiency under varying pH conditions. mdpi.com |

Micelle Formation and Critical Micellar Concentration (CMC) Determination

Above a specific concentration in a solvent, known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into organized spherical structures called micelles. wikipedia.orgwikipedia.org In an aqueous environment, this compound forms micelles where the lipophilic tails are sequestered in the core, away from the water, and the hydrophilic heads form the outer surface, interacting with the surrounding water molecules. nih.gov Conversely, in a nonpolar solvent (like oil), this compound can form reverse micelles, with the polar heads forming the core and the tails extending into the oil. nih.gov

The CMC is a fundamental property of a surfactant. wikipedia.org Below the CMC, this compound molecules exist primarily as monomers in solution or at interfaces. wikipedia.org Once the CMC is reached, any additional this compound added to the system will preferentially form micelles. wikipedia.org This transition point is often detected by a sharp change in the physical properties of the solution, such as surface tension, conductivity, or light scattering. wikipedia.orgjst.go.jpquickcompany.in

The CMC of this compound is not a single fixed value; it is highly influenced by:

Solvent Composition : The presence of organic solvents like propylene glycol can increase the CMC, as the solvent can interact with the hydrophobic tails, delaying micelle formation. quickcompany.in

pH and Electrolytes : The CMC of dioctanoylphosphatidylcholine (a type of this compound) in aqueous solution increases with pH. Conversely, increasing the concentration of an electrolyte like potassium chloride (KCl) decreases the CMC. researchgate.net

Moisture and Polar Materials in Oil : In bulk oil systems, the CMC is significantly affected by the presence of water and oxidation products (total polar materials). nih.govresearchgate.net For instance, the CMC of this compound in medium-chain triacylglycerol (MCT) decreases significantly when moisture content reaches around 1000 ppm. nih.gov Similarly, the presence of oxidation products lowers the CMC. nih.govresearchgate.net

Interactive Table: Critical Micelle Concentration (CMC) of Dioctanoylphosphatidylcholine at 298.15 K

| pH | CMC (mmol dm⁻³) | Standard Gibbs Energy of Micellization (kJ mol⁻¹) |

| 1.2 | 9.9 | -34.3 |

| 3.2 | 10.3 | -34.2 |

| 5.8 | 11.2 | -33.9 |

| 7.4 | 11.8 | -33.8 |

| 10.0 | 14.1 | -33.4 |

| Data from surface tension measurements showing the influence of pH on the CMC. researchgate.net |

Liposome (B1194612) and Vesicle Self-Assembly Dynamics

In addition to forming micelles, the amphiphilic nature of this compound drives its self-assembly into more complex bilayer structures, such as liposomes and vesicles, in aqueous solutions. nih.govwikipedia.org These are closed, spherical structures composed of one or more concentric phospholipid bilayers, enclosing an aqueous core. nih.gov This self-assembly is a spontaneous process driven by the hydrophobic effect, where the fatty acid tails of the phospholipids arrange to minimize their contact with water. nih.gov

The formation of these structures depends on factors like this compound concentration, temperature, and the presence of other molecules. nih.govwikipedia.org When the concentration of this compound is increased in an oil-in-water emulsion, it can lead to the formation of vesicles that may even enclose the oil droplets themselves. unlp.edu.ar Studies have shown that at concentrations of 0.5% and higher, sunflower this compound can yield these spherical vesicle structures. unlp.edu.ar

The dynamics of this self-assembly are crucial for applications in areas such as drug delivery, where liposomes are used to encapsulate and transport active compounds. nih.gov The fluidity and stability of the resulting bilayer are influenced by the fatty acid composition of the this compound, temperature, and pH. The ability of this compound to form these versatile structures, from monolayers at interfaces to micelles and complex vesicles, underscores its fundamental importance in colloidal science. nih.gov

Formation Methods and Physicochemical Parameters Influencing Vesicle Characteristics

This compound vesicles, commonly known as liposomes, are self-assembled spherical structures composed of one or more lipid bilayers. Their formation and resulting characteristics are governed by both the chosen preparation method and a variety of physicochemical parameters.

Formation Methods Several methods are employed to prepare this compound vesicles, each yielding liposomes with different properties in terms of size, lamellarity, and stability.

Thin-Film Hydration: This common method involves dissolving this compound and other lipids in an organic solvent, which is then evaporated to form a thin lipid film. Subsequent hydration of this film with an aqueous solution, accompanied by agitation, causes the lipid sheets to swell and detach, self-closing into large, multilamellar vesicles (MLVs).

Solvent Injection Methods: In the ethanol (B145695) injection method, an ethanolic solution of this compound is rapidly injected into an aqueous phase, leading to the self-assembly of lipids into unilamellar vesicles as the ethanol is diluted. A similar technique, the ether injection method, uses diethyl ether as the solvent, which is evaporated by injecting the lipid solution into a heated aqueous phase to form vesicles.

Detergent Removal: This technique involves solubilizing this compound with detergents to form mixed micelles. The subsequent removal of the detergent by methods such as dilution or dialysis destabilizes the micelles, inducing a transition into unilamellar vesicles. The process is driven by the change in the spontaneous curvature of the aggregate as the detergent concentration decreases.

Reverse-Phase Evaporation: In this method, an inverted micelle is formed by dissolving this compound in an organic solvent and adding a small amount of aqueous phase to create a water-in-oil microemulsion. The organic solvent is then removed under reduced pressure, causing the system to collapse into a gel-like state that ultimately forms large unilamellar vesicles (LUVs).

Energy-Input Methods: To reduce the size of pre-formed MLVs, high-energy processes are used. Sonication, using either bath or probe sonicators, disrupts the larger vesicles to produce small, unilamellar vesicles (SUVs) with diameters typically in the 15-50 nm range. Mechanical extrusion, which forces the vesicle suspension through membranes with defined pore sizes, is another method to produce vesicles with a more uniform size distribution.

Physicochemical Parameters The final characteristics of the this compound vesicle population are highly dependent on several key parameters that are controlled during and after formation.

This compound Composition and Source: The origin of the this compound (e.g., soy, egg, salmon) is a critical factor, as it determines the fatty acid composition (chain length and degree of unsaturation) and the distribution of polar head groups. These differences influence properties like membrane fluidity, stability, and surface charge. For instance, at a 10 mg/ml concentration, multilamellar vesicles prepared from soy this compound in deionized water exhibited a pH of 7.2, whereas those from egg this compound showed a pH of 4.0.

Cholesterol Content: The inclusion of cholesterol is a major determinant of vesicle properties. It modulates membrane fluidity, reduces permeability, and can enhance the stability of the bilayer. Increasing cholesterol content has been shown to increase vesicle size while improving the dispersity of the liposomal suspension.

Concentration: Both the total amphiphile concentration and the specific lipid concentration impact vesicle characteristics. Higher lipid concentrations can lead to increased viscosity of the vesicle suspension.

Ionic Strength and pH: The ionic strength of the aqueous medium has a pronounced effect on the kinetics of vesicle formation and the final vesicle size. The pH of the medium can influence the surface charge of the vesicles. This compound (phosphatidylcholine) is negatively charged at a neutral pH of 7, and this charge contributes to electrostatic repulsive forces between vesicles, preventing aggregation.

Temperature: Temperature plays a role in both formation and stability. For example, some methods require elevated temperatures to facilitate solvent evaporation or cargo loading. Storing vesicles at temperatures above their gel-to-liquid crystalline phase transition temperature can help prevent their fusion and maintain size stability.

The interplay of these parameters allows for the fine-tuning of this compound vesicles for specific applications.

| Parameter | Influence on Vesicle Characteristics | Reference |

|---|---|---|

| This compound Source (e.g., Soy vs. Egg) | Affects fatty acid composition, surface charge, and pH of the final suspension. Egg this compound vesicles can be more acidic (pH ~4.0) than soy this compound vesicles (pH ~7.2). | |

| Cholesterol Content | Increases vesicle size, decreases membrane fluidity and permeability, and can reduce drug leakage. | |

| Lipid Concentration | Affects the viscosity of the suspension; higher concentrations lead to higher viscosity. | |

| Ionic Strength | Strongly influences the kinetic rates of vesicle formation and the final vesicle size. | |

| pH | Influences surface charge (zeta potential) and inter-vesicle interactions, affecting stability. | |

| Temperature | Affects lipid phase behavior, membrane fluidity, and the stability of vesicles during storage. |

Studies on Membrane Fluidity and Deformability in Model Systems

Membrane fluidity is a critical parameter of this compound vesicles, describing the freedom of motion of the lipid molecules within the bilayer. This property influences the vesicle's permeability, stability, and interactions with biological systems. It is primarily determined by the molecular composition of the membrane.

Influence of Phospholipid Composition: The type and ratio of different phospholipids significantly modulate membrane fluidity. A key relationship is the ratio of phosphatidylcholine (PC), which is the main component of this compound, to other lipids like phosphatidylethanolamine (PE) and sphingomyelin (B164518) (SM). Studies have shown that a higher sphingomyelin-to-lecithin ratio leads to decreased membrane fluidity. The specific fatty acid chains within the this compound molecules are also crucial; longer and more saturated fatty acid chains result in a more ordered, less fluid membrane, while unsaturated chains introduce kinks that increase fluidity. Research on nanoliposomes made from salmon this compound, which is rich in docosahexaenoic acid (DHA), indicated increased membrane rigidity compared to those made from soya this compound.

Role of Cholesterol: Cholesterol acts as a fluidity buffer in lipid membranes. It inserts into the bilayer with its hydroxyl group oriented towards the aqueous phase and its hydrophobic steroid ring interacting with the fatty acid chains. This positioning restricts the motion of the acyl chains in the fluid state, thereby decreasing membrane fluidity and permeability.

Analytical Techniques: Electron Spin Resonance (ESR) spectroscopy is a powerful technique used to probe membrane dynamics. By incorporating spin-labeled molecules into the lipid bilayer, ESR can detect changes in the physicochemical state of the membrane. This method was used to demonstrate that compositional abnormalities in the erythrocyte membranes of patients with this compound:cholesterol acyltransferase (LCAT) deficiency are associated with significant alterations in membrane fluidity.

These studies in model systems highlight that the fluidity and deformability of this compound vesicles can be precisely controlled by adjusting the lipid composition, which is essential for designing effective delivery vehicles.

Encapsulation Efficiency and Controlled Release Kinetics in Vesicular Systems

The utility of this compound vesicles as delivery systems is largely defined by their ability to encapsulate active molecules and release them in a controlled manner. Both encapsulation efficiency (EE) and release kinetics are heavily influenced by the physicochemical properties of the vesicle and the encapsulated agent.

Encapsulation Efficiency (EE) EE refers to the percentage of the total active agent that is successfully entrapped within the vesicles.

Factors Influencing EE:

Lipid Composition: The ratio of this compound to cholesterol is a primary determinant of EE. While cholesterol can stabilize the membrane, excessive amounts may decrease EE by condensing the bilayer and creating competition for space with the molecule to be encapsulated. For example, when encapsulating α-tocopherol, the addition of cholesterol led to a direct decrease in EE. The type of this compound also plays a role; nanoliposomes prepared from salmon this compound showed the highest EE for cinnamic acid compared to other this compound sources.

Properties of the Encapsulated Molecule: The physicochemical properties of the active agent, particularly its lipophilicity, are critical. Lipophilic molecules like α-tocopherol can be incorporated into the lipid bilayer with high efficiency (over 90% at certain molar ratios). Conversely, encapsulating poorly lipophilic compounds is more challenging and often results in low EE. One strategy to overcome this is the formation of drug-phospholipid complexes, which improves the affinity of the drug for the lipid phase, significantly boosting EE. For instance, self-assembled this compound/chitosan nanoparticles based on a baicalein-phospholipid complex achieved an EE of 84.5%.

Drug-to-Lipid Ratio: This ratio directly affects the loading capacity of the vesicles. Optimization studies have shown that varying this ratio is essential for achieving high EE, which can reach up to 97% in optimized formulations for certain drugs like vancomycin.

Controlled Release Kinetics The release of an encapsulated agent from a vesicular system can be modulated to achieve a desired therapeutic profile, such as sustained or targeted release.

Factors Influencing Release:

Membrane Composition and Fluidity: The release rate is intrinsically linked to membrane permeability. The inclusion of cholesterol decreases membrane fluidity and permeability, which in turn reduces drug leakage and promotes a more sustained release profile. The choice of this compound and other phospholipids with different phase transition temperatures also allows for the tuning of release kinetics.

Vesicle Structure: The structure of the delivery system impacts release. This compound-based nanoparticles have demonstrated sustained release profiles, with one study showing approximately 80% of docetaxel released over 72 hours. Similarly, this compound/chitosan nanoparticles provided a sustained release of baicalein without an initial burst release, which is often seen in other systems.

Release Models: The release of α-tocopherol from a liposomal gel was found to follow a two-phase pattern. The initial phase was best described by a zero-order release model, indicating a constant release rate, with a minor contribution from diffusion-based (Higuchi model) release from the outermost bilayers of the MLVs.

| Encapsulated Compound | Vesicular System | Reported EE (%) | Reference |

|---|---|---|---|

| Baicalein (as phospholipid complex) | This compound/Chitosan Nanoparticles | 84.5% | |

| Pramipexole | Egg this compound Liposomes | 18% - 61% | |

| α-Tocopherol | Egg this compound MLVs | >90% (at optimal molar ratios) | |

| Vancomycin | Optimized Liposomes | 97% | |

| Cinnamic Acid | Salmon this compound Nanoliposomes | Highest among tested lecithins |

Microemulsion and Nanoemulsion Systems: Formation and Stability

Beyond vesicular structures, this compound is a key component in the formation of microemulsions and nanoemulsions, which are colloidal dispersions of oil and water stabilized by an interfacial film of surfactant molecules.

Formation this compound's amphiphilic nature allows it to act as an effective emulsifier, reducing the interfacial tension between oil and water phases.

System Components: this compound-based microemulsions are thermodynamically stable, isotropic systems typically composed of an oil phase, a polar solvent (water), this compound as the surfactant, and often a co-surfactant such as ethanol. Nanoemulsions are kinetically stable but not thermodynamically stable, and may have similar compositions.

Formation Methods:

Spontaneous Formation: A key characteristic of microemulsions is their ability to form spontaneously or with minimal energy input when the components are mixed in the appropriate ratios. This is a result of their thermodynamic stability.

High-Energy Methods: Nanoemulsions generally require an external energy input for their formation. High-pressure homogenization is a common technique used to break down coarse emulsions into fine droplets of nanometric size.

Low-Energy Methods: Spontaneous emulsification is a low-energy method that can also produce nanoemulsions. This process relies on the diffusion of components between the phases, leading to the formation of small droplets. Studies comparing methods have found that spontaneous emulsification can produce this compound-based nanoemulsions with smaller droplet sizes (190 to 310 nm) compared to those made by high-pressure homogenization (230 to 440 nm).

Stability The stability of these emulsion systems is critical for their application and is influenced by several factors.

Thermodynamic vs. Kinetic Stability: Microemulsions possess high storage stability due to being thermodynamically stable. Nanoemulsions, while not thermodynamically stable, can exhibit excellent long-term kinetic stability, resisting droplet growth through mechanisms like coalescence and Ostwald ripening.

Droplet Size and Polydispersity: A small and uniform droplet size is crucial for stability, as it minimizes gravitational separation (creaming or sedimentation). Good physical stability is often associated with the minimization of Ostwald ripening, a process where larger droplets grow at the expense of smaller ones.

Zeta Potential: The surface charge of the droplets, quantified by the zeta potential, is a key factor in electrostatic stabilization. In this compound-based emulsions, the phospholipid head groups impart a negative charge to the droplets at neutral pH. A sufficiently high negative zeta potential (e.g., below -25 mV) creates strong repulsive forces between droplets, preventing aggregation and enhancing stability.

Interfacial Film Properties: The properties of the interfacial film, determined by the this compound and any co-surfactants, are paramount. The flexibility and fluidity of this film, influenced by this compound's heterogeneous phospholipid composition, are beneficial for stability. Blending this compound with other non-ionic surfactants can further improve the formation and stability of nanoemulsions.

Compared to liposomes, this compound microemulsions offer advantages such as ease of preparation, avoidance of organic solvents, and higher storage stability, making them an attractive alternative for various delivery applications.

Advanced Research Applications of Lecithin in Material and Process Science

Nanotechnology and Advanced Material Development

In the realm of nanotechnology, lecithin (B1663433) serves as a versatile tool for creating advanced materials, primarily for carrier systems. Its ability to self-assemble into various structures and its biocompatibility are central to its utility in developing novel nanocarriers for a range of applications.

Development and Characterization of this compound-Based Nanoparticles

The development of this compound-based nanoparticles leverages its inherent self-assembly properties in aqueous solutions. britannica.com Due to its amphiphilic nature, this compound can form structures like liposomes, micelles, or bilayer sheets depending on factors such as hydration and temperature. wikipedia.org Various methods are employed to produce these nanoparticles, including high-pressure homogenization, solvent-injection, and self-assembly processes. nih.govnih.gov For instance, aqueous soybean this compound dispersions can be prepared in different media, and the binding of molecules to the dispersed this compound can be analyzed to confirm nanoparticle formation. mdpi.com

The characterization of these nanoparticles is crucial for understanding their behavior and potential applications. Key physicochemical properties that are routinely analyzed include particle size, size distribution (polydispersity index or PDI), zeta potential (surface charge), and morphology. nih.gov Dynamic Light Scattering (DLS) is a common technique used to determine the mean particle size and zeta potential, while Transmission Electron Microscopy (TEM) provides insights into the shape and structure of the nanoparticles. nih.govmdpi.com Studies have shown that factors like pH and this compound concentration can significantly influence particle size and zeta potential. mdpi.com For example, soy this compound nanoparticles have been formulated with an average size of approximately 79.8 nm and a zeta potential of -49.0 mV. nih.gov

| Nanoparticle Type | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Source |

|---|---|---|---|---|

| Soy this compound Nanoparticles | High-Pressure Homogenization | 79.8 ± 1.0 | -49.0 | nih.gov |

| This compound/Chitosan (B1678972) Nanoparticles (LCNs) | Solvent-Injection / Self-Assembly | 147.6 | +33.0 | nih.gov |

| This compound-Drug Hybrid Nanocarriers (Liposomes) | Self-Assembly | 70-90 | Not Specified | britannica.com |

| This compound-Drug Hybrid Nanocarriers (Nanoparticles) | Self-Assembly | 200-300 | Not Specified | britannica.com |

Formulation of Polymeric and Lipid Nanocarriers Utilizing this compound

This compound is a fundamental component in the formulation of more complex nanocarriers, including polymeric and other lipid-based systems. A prominent example is the creation of this compound/chitosan nanoparticles (LCNs). These nanoparticles form through a self-assembly process driven by the electrostatic interaction between the negatively charged phosphate (B84403) groups of this compound and the positively charged amino groups of chitosan. britannica.comresearchgate.net This interaction results in a core-shell structure where the hydrophobic lipid core can encapsulate lipophilic substances, while the hydrophilic chitosan shell provides stability. britannica.com The optimal weight ratio to obtain stable LCNs of about 200-250 nm is often cited as 20 parts this compound to 1 part chitosan. researchgate.net

This compound is also integral to the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). In these systems, this compound often acts as a surfactant or emulsifier, stabilizing the lipid matrix in an aqueous medium. nih.govlifecanvastech.com For instance, SLNs have been prepared by emulsifying a mixture of this compound and glycerol (B35011) monostearate in water. nih.gov The presence of this compound at the interface prevents particle agglomeration and can enhance the solubility of encapsulated compounds within the lipid layers.

Hybrid lipid-polymer nanoparticles represent another advanced formulation, combining the structural advantages of both material types. These systems may consist of a polymeric core, such as one made from poly(lactic-co-glycolic acid) (PLGA), which is then coated with a layer of this compound. mdpi.com This design merges the stability of a polymeric core with the biocompatibility of a lipid shell.

Surface Modification Strategies for Enhancing Nanocarrier Properties

To improve the in-vivo performance and stability of this compound-based nanocarriers, their surfaces are often modified. Two common strategies are PEGylation and chitosanization.

PEGylation involves coating the nanoparticle surface with Polyethylene Glycol (PEG), a hydrophilic polymer. unipr.it This PEG layer creates a "stealth" effect, forming a steric barrier that can reduce interactions with plasma proteins. lifecanvastech.comunipr.it This modification can lead to prolonged systemic circulation times. For example, PLGA-lecithin nanoparticles can be further shelled with lipid-PEG conjugates to combine the properties of liposomes and polymeric nanoparticles. mdpi.com

| Modification Strategy | Effect on Nanocarrier | Mechanism | Example |

|---|---|---|---|

| PEGylation | Prolonged circulation, increased stability | Forms a hydrophilic steric barrier, reducing protein binding | Coating PLGA-lecithin nanoparticles with DSPE-PEG mdpi.com |

| Chitosanization | Altered surface charge, enhanced stability, mucoadhesive properties | Provides a positive surface charge, increasing repulsive forces and interaction with mucosal surfaces | Coating Nanostructured Lipid Carriers (NLCs) with chitosan lifecanvastech.com |

Membrane Biophysics and Cell-Mimetic Systems Research

This compound's role as a primary component of biological membranes makes it an invaluable molecule for research in membrane biophysics. It allows for the construction of artificial membranes that serve as simplified, controllable models for studying complex cellular processes.

Role of this compound in Artificial Membrane Construction and Dynamics

The amphipathic nature of this compound is the driving force behind its ability to form artificial membranes. britannica.com In an aqueous environment, this compound molecules spontaneously self-assemble to shield their hydrophobic fatty acid tails from water, while exposing their hydrophilic polar head groups. britannica.com This process leads to the formation of a lipid bilayer, which is the fundamental structure of all cell membranes. britannica.com

These this compound-based bilayers can close upon themselves to form spherical vesicles known as liposomes, which are widely used as models for cell membranes. wikipedia.orgnih.gov The preparation of liposomes often involves methods like thin-film hydration, where a dry film of this compound is hydrated with an aqueous buffer, causing the lipid sheets to swell and form vesicles upon agitation. nih.govsigmaaldrich.com These artificial membranes mimic the basic structure and fluidity of natural cell membranes, providing a platform to study membrane dynamics, permeability, and the function of embedded proteins. mdpi.com this compound-based systems can also be used to create simpler models like planar lipid bilayers, which are useful for electrical measurements across the membrane. nih.gov

Investigation of this compound's Interaction with Surfactants and Detergents in Model Membranes

Model membranes constructed from this compound are extensively used to investigate how external agents like surfactants and detergents interact with and affect cell membranes. cambridge.org Surfactants and detergents are also amphipathic molecules and can integrate into the lipid bilayer, causing significant structural changes. nih.gov

Research has shown that the addition of surfactants to this compound vesicles can induce a structural transition from vesicles to mixed micelles. tandfonline.comacs.org This process typically occurs in stages: at low concentrations, surfactant monomers incorporate into the vesicle membrane, which may cause slight swelling. researchgate.net As the surfactant concentration increases, the bilayer becomes saturated, leading to membrane destabilization, the formation of pores, and eventually the complete breakdown of the vesicle structure into smaller, mixed micelles composed of both this compound and surfactant molecules. lifecanvastech.comacs.org The specific pathway and intermediate structures, such as disc-like bicelles or cylindrical micelles, depend on the specific this compound and surfactant molecules involved. acs.org These studies are crucial for understanding the mechanisms of membrane disruption and are relevant in fields from pharmacology to toxicology.

Industrial Process Enhancement and Formulation Science

This compound's unique physicochemical properties, particularly its amphiphilic nature, have established it as a critical additive in numerous industrial processes, extending far beyond its well-known applications in the food sector. nih.gov Its ability to act at the interface between immiscible phases makes it an invaluable tool in formulation science, where it enhances product stability, performance, and sustainability. As industries increasingly seek bio-based and environmentally benign ingredients, this compound, derived from natural sources like soybeans and sunflowers, presents a versatile and effective alternative to synthetic surfactants and additives. researchgate.netnih.gov Its utility spans a wide range of applications, from improving the quality of paints and coatings to increasing the efficiency of oil extraction. nih.govlecitein.com

Application as an Emulsifier and Stabilizer in Industrial Formulations

This compound is extensively utilized as a primary emulsifying and stabilizing agent in a variety of industrial formulations, owing to its capacity to form stable mixtures of oil and water. lecipro.com The molecular structure of its constituent phospholipids (B1166683), which includes both hydrophilic (water-attracting) heads and lipophilic (fat-attracting) tails, allows this compound to reduce the interfacial tension between immiscible liquids. nih.govknowde.com This action facilitates the creation of fine dispersions, such as oil-in-water or water-in-oil emulsions, and prevents their subsequent separation or coalescence over time, thereby ensuring long-term product stability and uniformity. nih.govlecipro.com